Cas no 1706007-35-3 (2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one)
![2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1706007-35-3x500.png)
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
- 2-ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- 2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
-
- インチ: 1S/C19H25N3O3/c1-3-24-13-18(23)22-10-6-8-15(12-22)11-17-20-19(21-25-17)16-9-5-4-7-14(16)2/h4-5,7,9,15H,3,6,8,10-13H2,1-2H3
- InChIKey: YNKXZMAIDNCOSK-UHFFFAOYSA-N
- SMILES: O1C(C([H])([H])C2([H])C([H])([H])N(C(C([H])([H])OC([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C2([H])[H])=NC(C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])[H])=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 434
- XLogP3: 3
- トポロジー分子極性表面積: 68.5
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6497-0975-2mg |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6497-0975-5mg |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6497-0975-2μmol |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6497-0975-10mg |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6497-0975-4mg |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6497-0975-5μmol |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6497-0975-10μmol |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6497-0975-1mg |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6497-0975-15mg |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6497-0975-20mg |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one |
1706007-35-3 | 20mg |
$148.5 | 2023-09-08 |
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-oneに関する追加情報
2-Ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
The compound with CAS No. 1706007-35-3, known as 2-Ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one, is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structural features, including the presence of an oxadiazole ring, a piperidine moiety, and an ethanone group. These structural elements contribute to its versatile chemical properties and reactivity.
Recent studies have highlighted the importance of oxadiazole-containing compounds in drug design due to their ability to modulate various biological targets. The 1,2,4-Oxadiazole ring in this compound is particularly notable for its potential to act as a bioisostere or to participate in hydrogen bonding interactions with biomolecules. This makes it a valuable component in the development of novel therapeutic agents. For instance, research has shown that oxadiazole-containing compounds can exhibit anti-inflammatory, antitumor, and antimicrobial activities.
The piperidine moiety in this compound adds further complexity to its structure. Piperidine is a six-membered ring containing one nitrogen atom and is known for its ability to form hydrogen bonds and participate in π-interactions. These properties make piperidine derivatives valuable in medicinal chemistry for their potential to enhance drug absorption and bioavailability. Recent advancements in synthetic methodologies have enabled the efficient construction of piperidine-containing compounds with high stereochemical control.
The ethanone group present in this molecule serves as a ketone functional group, which can participate in various chemical reactions such as nucleophilic additions and enolate formations. This functionality is often exploited in organic synthesis to construct more complex molecules or to modify existing ones. Recent studies have also explored the use of ethanone-containing compounds as precursors for the synthesis of bioactive molecules.
From a synthetic standpoint, the construction of this compound involves a series of well-established organic reactions. The formation of the oxadiazole ring typically involves condensation reactions between carbonyl compounds and hydrazines or hydroxylamines under appropriate conditions. The piperidine ring can be synthesized through various methods such as the Gabriel synthesis or through intramolecular cyclization reactions. The final assembly of these fragments into the complete molecule requires careful planning and optimization to ensure high yields and purity.
Recent research has also focused on the optimization of synthetic routes for similar compounds to improve their scalability and sustainability. For example, catalytic asymmetric synthesis methods have been developed to construct chiral centers within these molecules with high enantioselectivity. Such advancements are crucial for meeting the growing demand for enantiopure compounds in pharmaceutical applications.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For instance, studies have demonstrated that oxadiazole-containing piperidine derivatives can inhibit key enzymes involved in inflammatory pathways or modulate receptor activity associated with neurodegenerative diseases. These findings underscore the potential of this compound as a lead candidate for drug development.
Furthermore, computational modeling techniques have been employed to predict the binding modes and pharmacokinetic profiles of this compound. Molecular docking studies have revealed that the oxadiazole ring plays a critical role in stabilizing interactions with target proteins through π-stacking and hydrogen bonding interactions. Additionally, quantitative structure-property relationship (QSPR) models have been used to predict parameters such as solubility and permeability, which are essential for determining drug-like properties.
In conclusion, 2-Ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-Oxadiazol-5-YLMethyl}Piperidin-1-YL)Ethanone (CAS No. 1706007-35-3) represents a fascinating example of how modern organic chemistry can be harnessed to design complex molecules with potential therapeutic applications. Its unique structural features and reactivity make it an attractive target for further research and development.
1706007-35-3 (2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one) Related Products
- 1628502-61-3(2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)
- 1207023-83-3(2-(2,5-dimethylphenyl)-4-{[(2-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)
- 2229173-17-3(1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one)
- 2138211-46-6(N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine)
- 13073-26-2(2-Iodo-6-nitrophenol)
- 2414909-94-5(RET V804M-IN-1)
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 133218-06-1(3-(4-fluorophenyl)prop-1-yn-1-yltrimethylsilane)
- 731773-14-1(2-Bromo-3-(2-methoxyphenyl)-1-propene)




